tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
“tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound used in various fields, including life sciences and organic synthesis . It has a molecular weight of 297.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 376.7±45.0 °C and a predicted density of 1.46±0.1 g/cm3 . It’s recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Functionalization
One-Step Continuous Flow Synthesis : The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones was reported. This process utilizes HBr generated as a byproduct in the Hantzsch reaction to hydrolyze tert-butyl esters in situ, providing the corresponding acids in a single microreactor, showcasing an efficient synthesis method for similar compounds (Herath & Cosford, 2010).
Anionic Cascade Recyclization : Treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums led to rapid cascade reactions, forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This indicates the compound's potential in synthesizing complex heterocyclic structures (Ivanov, 2020).
Characterization and Thermal Analysis
Synthesis and Characterization : The synthesis from starting tert-butyl 4-oxopiperidine-1-carboxylate and subsequent characterization using spectroscopic methods highlighted the versatility in synthesizing pyrrolo[2,3-c]pyridine derivatives. X-ray crystallography and DFT analyses provided insight into the molecular and crystal structure, emphasizing the importance of intramolecular hydrogen bonding (Çolak et al., 2021).
Coupling Reactions
Palladium-Catalyzed Coupling : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with various substituted arylboronic acids. This process produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's applicability in creating aryl-substituted pyridine derivatives (Wustrow & Wise, 1991).
Novel Synthesis Approaches
Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines : An efficient synthesis approach to fluorinated pyrrolo[2,3-b]pyridines was developed, targeting novel ADAs and IMPDH inhibitors. The tert-butyl protecting group's removal followed by direct glycosylation exemplifies innovative methods to functionalize and modify the pyrrolo[2,3-b]pyridine scaffold for potential therapeutic applications (Iaroshenko et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that 7-azaindole derivatives, to which this compound belongs, have been reported to function biologically as p38 map kinase inhibitors .
Mode of Action
It’s known that azaindole derivatives can inhibit kinase activity, which can lead to a decrease in phosphorylation processes within the cell .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s molecular weight (29715) suggests it may have suitable properties for absorption and distribution within the body .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit cell growth and induce apoptosis .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
tert-butyl 3-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPSYYFDWATPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616689 | |
Record name | tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226085-17-2 | |
Record name | tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.